molecular formula C8H15NO9S B1201460 N-Acetyl-D-galactosamine 4-sulfate CAS No. 45233-43-0

N-Acetyl-D-galactosamine 4-sulfate

Cat. No.: B1201460
CAS No.: 45233-43-0
M. Wt: 301.27 g/mol
InChI Key: WHCJUIFHMJFEFZ-UIAUGNHASA-N
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Description

N-acetylgalactosamine 4-sulfate or GalNAc4S , is a sulfated monosaccharide. Its chemical formula is C8H15NO9S, and its molecular weight is approximately 301.27 g/mol . This compound plays crucial roles in various biological processes due to its unique structure.

Preparation Methods

Synthetic Routes::

    Chemical Synthesis: The synthesis of 2-deoxy-2-acetamido-β-D-galactose-4-sulfate involves several steps. One common approach starts with galactose, which undergoes selective deoxygenation at the C2 position to form 2-deoxygalactose. Subsequent acetylation and sulfation yield the desired compound.

    Enzymatic Synthesis: Enzymes such as sulfotransferases can catalyze the sulfation of galactose derivatives to produce GalNAc4S.

Industrial Production:: Industrial-scale production typically involves chemical synthesis, with modifications to optimize yield and purity.

Chemical Reactions Analysis

Reactions::

    Sulfation: The key reaction involves adding a sulfate group to the C4 position of galactose. Sulfation is crucial for its biological activity.

    Hydrolysis: GalNAc4S can undergo hydrolysis to release galactose and sulfate ions.

    Redox Reactions: While GalNAc4S itself is relatively stable, it can participate in redox reactions when part of larger glycoconjugates.

Common Reagents and Conditions::

    Sulfation: Sulfur trioxide-pyridine complex (SO-Py) or chlorosulfonic acid (ClSOH) are commonly used sulfating agents.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) facilitate hydrolysis.

    Redox Reactions: Various oxidizing or reducing agents may be employed.

Major Products:: The primary product of sulfation is 2-deoxy-2-acetamido-β-D-galactose-4-sulfate itself.

Scientific Research Applications

Mechanism of Action

    Cell Surface Interactions: GalNAc4S on cell surfaces mediates binding to proteins (e.g., lectins) and other cells.

    Signaling Pathways: It can modulate signaling pathways by affecting protein–protein interactions.

Comparison with Similar Compounds

    Galactose: Unlike galactose, GalNAc4S contains a sulfate group at the C4 position.

    Other Sulfated Sugars: GalNAc4S shares similarities with other sulfated sugars, such as glucosamine 6-sulfate and heparan sulfate.

Properties

CAS No.

45233-43-0

Molecular Formula

C8H15NO9S

Molecular Weight

301.27 g/mol

IUPAC Name

[(2R,3R,4R,5R,6R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl] hydrogen sulfate

InChI

InChI=1S/C8H15NO9S/c1-3(11)9-5-6(12)7(18-19(14,15)16)4(2-10)17-8(5)13/h4-8,10,12-13H,2H2,1H3,(H,9,11)(H,14,15,16)/t4-,5-,6-,7+,8-/m1/s1

InChI Key

WHCJUIFHMJFEFZ-UIAUGNHASA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)CO)OS(=O)(=O)O)O

SMILES

CC(=O)NC(C=O)C(C(C(CO)O)OS(=O)(=O)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)OS(=O)(=O)O)O

45233-43-0

physical_description

Solid

Synonyms

N-acetylgalactosamine 4-sulfate
NAG-4-S

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Acetyl-D-galactosamine 4-sulfate
Reactant of Route 2
N-Acetyl-D-galactosamine 4-sulfate
Reactant of Route 3
N-Acetyl-D-galactosamine 4-sulfate
Reactant of Route 4
N-Acetyl-D-galactosamine 4-sulfate
Reactant of Route 5
N-Acetyl-D-galactosamine 4-sulfate
Reactant of Route 6
N-Acetyl-D-galactosamine 4-sulfate

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